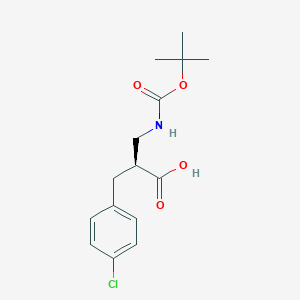

(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Description

(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by:

- Boc-protected amino group: The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes .

- Propanoic acid backbone: The carboxylic acid group enables salt formation or conjugation with other molecules, common in drug design .

This compound is structurally related to intermediates in peptide synthesis and pharmaceutical agents, where modifications to the aromatic substituent or Boc group are critical for optimizing pharmacokinetic or physicochemical properties.

Properties

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSHFXWIZOOFF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131242 | |

| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853681-17-1 | |

| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853681-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Moiety: The protected amino acid is then reacted with 4-chlorobenzyl bromide in the presence of a base to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The chlorobenzyl group can participate in various chemical reactions, facilitating the formation of desired products. The propanoic acid moiety can interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Molecular Features

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-chlorobenzyl group (moderate electron-withdrawing) contrasts with analogs like the 4-methoxyphenyl (electron-donating), affecting electronic density and reactivity. For instance, nitro or trifluoromethoxy groups enhance electrophilicity, favoring reactions like nucleophilic substitution .

- Lipophilicity : The 4-chlorobenzyl group increases logP compared to hydroxy- or methoxy-substituted analogs, impacting membrane permeability .

- Stability: Boc protection is common across analogs, but steric hindrance from bulkier groups (e.g., dibenzylamino in compound 21 ) may alter deprotection kinetics.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The nitro-substituted analog () is marketed as a pharmaceutical ingredient, suggesting that chlorobenzyl derivatives may similarly serve in protease inhibitor or kinase inhibitor synthesis .

- Solubility Challenges : Methoxy and hydroxy analogs exhibit higher aqueous solubility, making them preferable for formulations requiring parenteral administration, whereas chlorobenzyl derivatives may be suited for lipid-based delivery .

Biological Activity

(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a 4-chlorobenzyl group, and a propanoic acid moiety. Its structural characteristics make it a versatile building block for peptide synthesis and other complex organic molecules.

- Molecular Formula : C15H20ClNO4

- Molecular Weight : 299.75 g/mol

- CAS Number : 853681-17-1

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.

- Formation of the Propanoic Acid Moiety : The protected amino acid is reacted with 4-chlorobenzyl bromide.

- Purification : Purification methods such as recrystallization or chromatography are employed to isolate the pure compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The Boc protecting group enhances stability, allowing selective reactions at other sites, while the chlorobenzyl group facilitates diverse chemical reactions. The propanoic acid moiety can interact with enzymes and other biological molecules, influencing their activity and function.

Applications in Research

- Peptide Synthesis : Utilized as a building block in synthesizing peptides.

- Enzyme-Substrate Interactions : Employed in studies examining enzyme kinetics and protein folding.

- Drug Development : Investigated for potential therapeutic applications, particularly in cancer treatment due to its interaction with PI3K signaling pathways.

Inhibition of PI3K Pathways

Research indicates that compounds similar to this compound can inhibit Class I PI3K enzymes, which play critical roles in cancer biology. Inhibitors targeting these pathways have shown promise in reducing tumor cell proliferation and metastasis .

Antiparasitic Activity

Studies have demonstrated that derivatives of this compound exhibit antiparasitic properties against Cryptosporidium species, highlighting its potential as a therapeutic agent in treating gastrointestinal infections .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Simple structure; used for various amine protection | Limited biological activity |

| Benzyl carbamate | More reactive than tert-butyl; used in peptide synthesis | Moderate activity |

| This compound | Stability from Boc group; reactivity from chlorobenzyl | Significant activity against enzymes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group. A common method involves reacting the parent amino acid derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, under mild conditions (room temperature, inert atmosphere). Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios are critical for yield optimization . Post-reaction purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether .

Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?

- Answer : Characterization combines nuclear magnetic resonance (NMR) spectroscopy (1H/13C), high-resolution mass spectrometry (HRMS), and chiral HPLC. NMR confirms the presence of Boc-protected amine (~1.4 ppm for tert-butyl protons) and the 4-chlorobenzyl group (aromatic protons at ~7.3 ppm). Chiral HPLC using columns like Chiralpak AD-H ensures enantiomeric purity (>99% ee) .

Q. What safety precautions are required when handling this compound in the laboratory?

- Answer : The compound may pose health hazards (e.g., skin/eye irritation). Safety measures include:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of ignition sources due to potential flammability of organic solvents used in synthesis.

- Proper disposal via hazardous waste protocols.

- Storage in a cool, dry place under inert gas (e.g., N2) to prevent Boc-group degradation .

Advanced Research Questions

Q. How does the 4-chlorobenzyl moiety influence the compound’s biochemical interactions, particularly in enzyme inhibition studies?

- Answer : The 4-chlorobenzyl group enhances hydrophobic interactions with enzyme active sites, as observed in studies of similar Boc-protected amino acid derivatives. For example, the chloro-substituted aromatic ring can stabilize binding via π-π stacking or van der Waals forces in enzymes like proteases or kinases. Kinetic assays (e.g., IC50 determination) are recommended to quantify inhibition potency .

Q. What challenges arise in scaling up the synthesis of this compound, and how can chiral integrity be maintained during large-scale reactions?

- Answer : Key challenges include:

- Racemization : Minimized by using low temperatures (<0°C) and non-polar solvents during Boc protection.

- Purification : Switch from column chromatography to recrystallization for scalability. Ethyl acetate/hexane systems are effective for isolating enantiopure product .

- Yield Optimization : Catalytic methods (e.g., DMAP) improve acylation efficiency in Boc protection steps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Answer : Discrepancies may stem from:

- Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using controls like known inhibitors.

- Enzyme Isoforms : Test activity against purified isoforms (e.g., via recombinant expression) to isolate target-specific effects.

- Metabolic Stability : Assess compound stability in assay media using LC-MS to rule out degradation artifacts .

Q. What strategies are effective for incorporating this compound into peptide-based drug candidates while retaining its stereochemical configuration?

- Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. The Boc group is stable under SPPS conditions but requires acidic deprotection (e.g., TFA). To prevent β-sheet aggregation during elongation, incorporate pseudoproline dipeptides or use microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.